4-(4-chlorobenzenesulfonamido)butanoic acid
Description
4-(4-Chlorobenzenesulfonamido)butanoic acid is a sulfonamide derivative with the molecular formula C₁₀H₁₂ClNO₄S and a molecular weight of 277.73 g/mol (CAS: 1304787-78-7) . It features a butanoic acid backbone linked to a 4-chlorobenzenesulfonamide group. The compound is typically synthesized with a purity of 95% and is structurally characterized by its sulfonamide (-SO₂NH-) bridge, which confers unique electronic and steric properties. This structure is critical in pharmaceutical and agrochemical research, where sulfonamides are often explored for their bioactivity .
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFODGXQLMGVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-chlorobenzenesulfonamido)butanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine, followed by the addition of butanoic acid. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-chlorobenzenesulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-chlorobenzenesulfonamido)butanoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-[(2-Chlorophenyl)sulfamoyl]butanoic Acid (C₁₀H₁₂ClNO₄S, MW 277.72 g/mol): This isomer shifts the chlorine substituent from the para to the ortho position on the benzene ring. The altered steric environment may reduce solubility in polar solvents compared to the 4-chloro derivative due to increased molecular asymmetry .
- 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic Acid (CAS 1040555-74-5): The introduction of a methoxy group at the 4-position and a methylsulfonyl (-SO₂CH₃) group modifies electronic properties.
- 4-[(3-Acetylbenzene)sulfonamido]butanoic Acid (C₁₂H₁₅NO₅S, MW 285.32 g/mol): The acetyl (-COCH₃) group at the 3-position introduces additional hydrophobicity and electron-withdrawing effects, which may influence binding interactions in biological systems .
Modifications to the Sulfonamide Backbone
- 2-(4-Chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid: The addition of a methylsulfanyl (-SCH₃) group at the 4-position of the butanoic acid chain introduces steric bulk and sulfur-based reactivity. This substitution could alter metabolic stability or enzymatic recognition compared to the unmodified parent compound .
- (2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid (C₁₂H₁₇NO₄S, MW 271.34 g/mol): The toluenesulfonamide (4-methyl substitution) and stereocenter at C2 create chirality, which is significant for enantioselective biological activity.
Complex Heterocyclic Derivatives
- 4-(5-Chloro-2-((4-fluorobenzyl)thio)pyrimidine-4-carboxamido)butanoic Acid (CAS 1225162-49-1): This compound incorporates a pyrimidine ring and a fluorobenzylthio group, increasing molecular complexity and weight (MW 383.83 g/mol). Such structures are often explored in kinase inhibition studies, where the heterocycle enhances target specificity .
Benzoyl-Substituted Analogues
- 4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid: Replacing the sulfonamide with a benzoylamino group (-NHCOC₆H₄Cl) introduces a carbonyl linkage. The 4-methoxyphenyl substituent adds hydrophilicity, which may improve aqueous solubility relative to sulfonamides .
Research Implications
Topological indices (e.g., Wiener, Zagreb indices) have been calculated for analogues like ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate to predict physicochemical behaviors such as boiling points and solubility .
Biological Activity
4-(4-chlorobenzenesulfonamido)butanoic acid, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a sulfonamide group attached to a butanoic acid moiety, which is crucial for its biological activity. The presence of the chlorobenzene ring enhances its lipophilicity, potentially affecting its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Weight | 304.75 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| LogP | Not specified |
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
- Mechanism of Action : The compound likely interferes with bacterial folate synthesis by inhibiting dihydropteroate synthase, similar to other sulfonamides. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted by Hanifa et al. (2021) demonstrated that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 32 µg/mL for certain strains, indicating strong potential for therapeutic use in treating bacterial infections .
- Inhibition of Seedling Development :
Table 2: Antibacterial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 128 |
Safety and Toxicity
Toxicological assessments have indicated that this compound has a relatively low toxicity profile. In acute toxicity studies on rats, an LD50 greater than 2000 mg/kg was reported, suggesting it may be safe for therapeutic use at appropriate dosages .
Biodegradability
The compound is classified as readily biodegradable, which is an important consideration for environmental safety in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
